

A Technical Guide to Dimethyl Adipate-d4: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

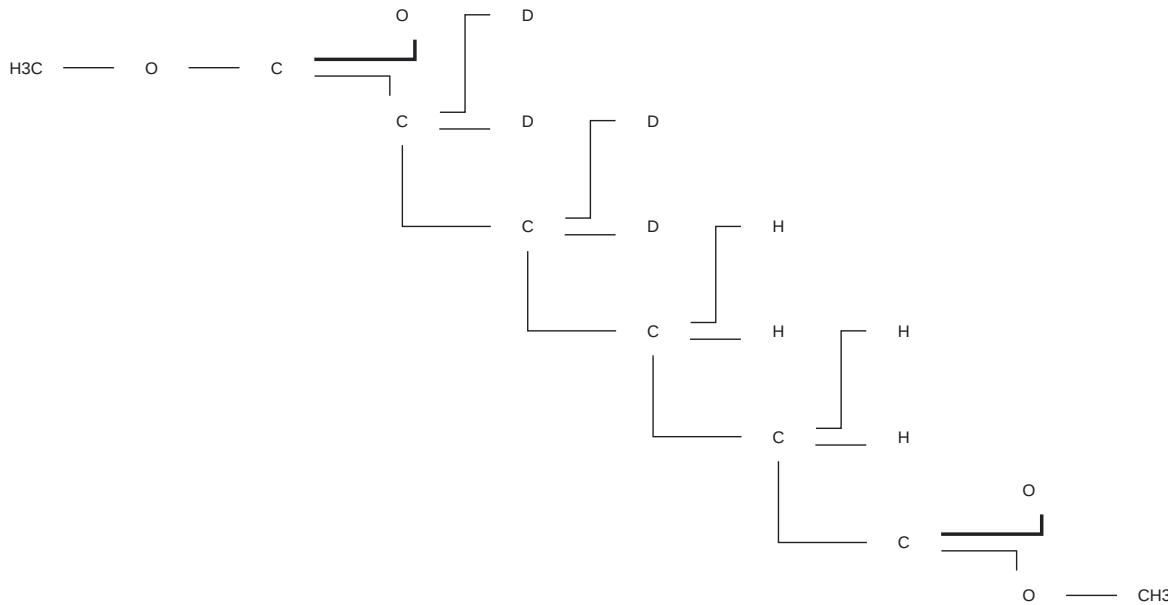
Compound Name: *Dimethyl adipate-d4*

Cat. No.: *B3044210*

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

Introduction


Dimethyl adipate-d4 is the deuterium-labeled form of Dimethyl adipate, an aliphatic dicarboxylate compound.[1][2][3] As a stable isotope-labeled compound, it serves as a critical tool in advanced research and development, particularly within the pharmaceutical and life sciences sectors. Its primary utility lies in its application as an internal standard for quantitative analyses by mass spectrometry (GC-MS or LC-MS) and as a tracer in metabolic and pharmacokinetic studies.[1][3]

The incorporation of deuterium, a heavy isotope of hydrogen, into the molecule allows it to be distinguished from its endogenous or non-labeled counterpart by mass-sensitive analytical instruments, without significantly altering its chemical properties. This characteristic is invaluable for precise quantification in complex biological matrices. However, it is noteworthy that deuteration can sometimes influence the pharmacokinetic and metabolic profiles of a molecule, a factor that must be considered during drug development.[2][3] This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of **Dimethyl adipate-d4**.

Chemical Structure and Identification

Dimethyl adipate-d4 is structurally identical to Dimethyl adipate, with the exception of four hydrogen atoms being replaced by deuterium atoms on the carbons alpha and beta to one of

the carbonyl groups.

[Click to download full resolution via product page](#)

Figure 1: Chemical Structure of **Dimethyl adipate-d4**

Table 1: Chemical Identifiers for **Dimethyl adipate-d4**

Identifier	Value	Reference
Chemical Name	Dimethyl adipate-d4; Hexanedioic acid dimethyl ester-d4	[1][3]
CAS Number	55724-08-8	[1][2]
Molecular Formula	C ₈ H ₁₀ D ₄ O ₄	[2][4]
Molecular Weight	178.22 g/mol	[2][4]
InChI Key	UDSFAEKRVUSQDD- UHFFFAOYSA-N	[2]

| SMILES | C(OC)(=O)C([2H])([2H])C([2H])([2H])CCC(OC)=O |[\[2\]](#) |

Physicochemical Properties

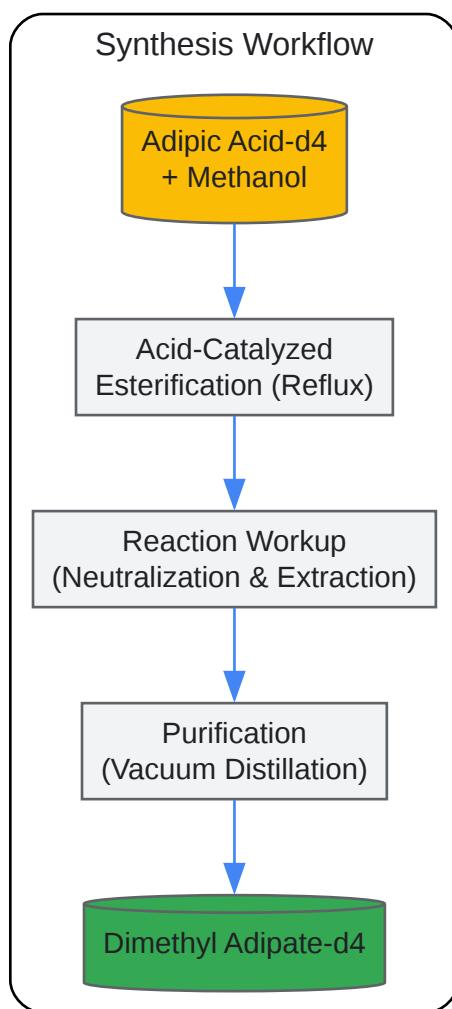
The physical and chemical properties of **Dimethyl adipate-d4** are very similar to its non-labeled analog. The primary difference is the increased molecular weight due to the presence of deuterium.

Table 2: Physicochemical Data Comparison

Property	Dimethyl adipate-d4	Dimethyl adipate (non-labeled)	Reference(s)
Appearance	Colorless to light yellow liquid	Colorless liquid	[2] [5] [6]
Density	1.0 ± 0.1 g/cm ³	1.063 g/cm ³ (at 20°C)	[2] [5]
Boiling Point	228.7 ± 0.0 °C (at 760 mmHg)	109-110 °C (at 14 mmHg)	[2] [5]
Melting Point	Not specified	8 - 10.3 °C	[5] [6] [7]
Flash Point	107.2 ± 0.0 °C	107 °C	[2] [5]
Vapor Pressure	0.1 ± 0.4 mmHg (at 25°C)	0.06 mmHg	[2] [5]
Refractive Index	1.423	1.427-1.429 (at 20°C)	[2] [5]

| LogP | 1.03 | 1.03 |[\[2\]](#)[\[6\]](#) |

Synthesis and Manufacturing


While specific synthesis protocols for **Dimethyl adipate-d4** are proprietary, the general method involves the esterification of a deuterated adipic acid precursor with methanol. The synthesis of the non-deuterated form is well-established and serves as a model for the deuterated analog's production.

General Experimental Protocol: Esterification of Adipic Acid

The most common method for synthesizing Dimethyl adipate is the acid-catalyzed esterification of adipic acid with methanol.[\[7\]](#)[\[8\]](#)

- Reaction Setup: Adipic acid and an excess of methanol are combined in a round-bottom flask equipped with a reflux condenser.
- Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.
- Reaction: The mixture is heated to reflux for several hours to drive the esterification reaction to completion. The reaction is typically monitored by techniques like TLC or GC to track the disappearance of the starting material.
- Workup and Purification: Upon completion, the reaction mixture is cooled. The excess methanol is removed under reduced pressure. The remaining residue is neutralized (e.g., with a sodium bicarbonate solution), extracted with an organic solvent (e.g., diethyl ether), and washed with brine.
- Final Product: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield pure Dimethyl adipate.[\[8\]](#)

For the synthesis of **Dimethyl adipate-d4**, the likely modification to this protocol would be the substitution of adipic acid with adipic acid-d4, where the deuterium atoms are located at the desired positions.

[Click to download full resolution via product page](#)

Figure 2: General workflow for the synthesis of **Dimethyl adipate-d4**.

Spectroscopic and Analytical Data

Spectroscopic data is essential for confirming the structure and purity of **Dimethyl adipate-d4**. While specific spectra for the d4 variant are not publicly available, data from the non-labeled compound can be used to predict the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: In the ^1H NMR spectrum of **Dimethyl adipate-d4**, the proton signals corresponding to the deuterated positions (α and β carbons) would be absent. The spectrum would be

simplified, showing signals only for the two methyl groups (a singlet) and the two non-deuterated methylene groups (a multiplet).

- ^{13}C NMR: The ^{13}C NMR spectrum would show signals for all eight carbons. The carbons bonded to deuterium would appear as multiplets due to C-D coupling and would be shifted slightly upfield compared to their non-deuterated counterparts.

Table 3: NMR Data for Dimethyl Adipate (Non-labeled) in CDCl_3

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment	Reference
^1H NMR	-3.67	singlet	-OCH₃ (6H)	[6] [9]
	~2.34	multiplet	-CH ₂ -C=O (4H)	[6] [9]
	~1.66	multiplet	-CH ₂ -CH ₂ -C=O (4H)	[6] [9]
^{13}C NMR	~173.6	-	C=O	[6]
	~51.4	-	-OCH ₃	[6]
	~33.7	-	-CH ₂ -C=O	[6]

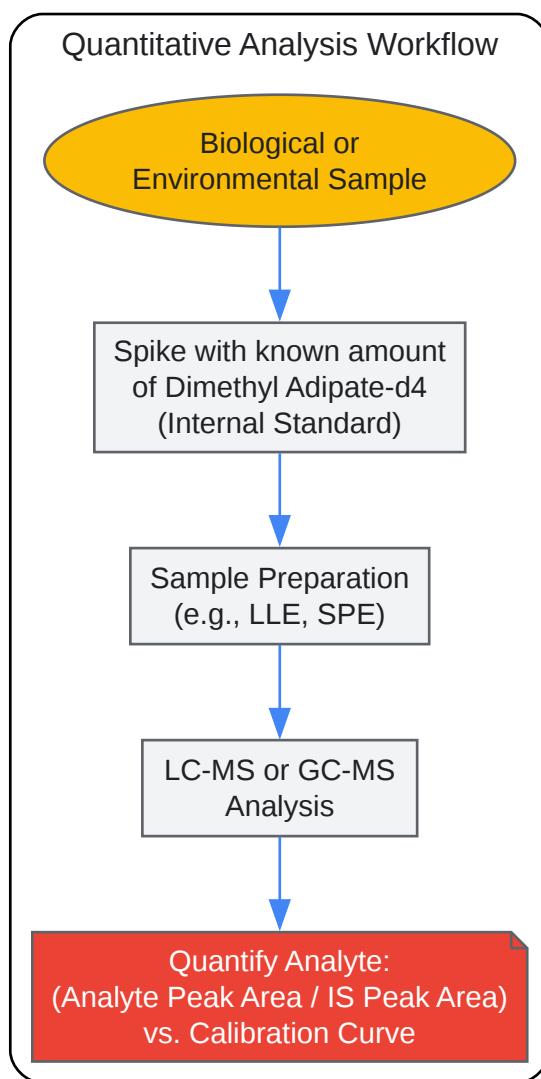
|| ~24.5 | - | -CH₂-CH₂-C=O |[\[6\]](#) |

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak for **Dimethyl adipate-d4** would be observed at an m/z value that is 4 units higher than that of the non-labeled compound (178 vs. 174). The fragmentation pattern would also be altered, with fragments containing the deuterium labels appearing at higher m/z values.

Table 4: Key GC-MS Fragments (EI) for Dimethyl Adipate (Non-labeled)

m/z	Relative Intensity	Possible Fragment	Reference(s)
174	Moderate	$[M]^+$ (Molecular Ion)	[10]
143	High	$[M - OCH_3]^+$	[11]
111	Moderate	$[M - OCH_3 - CH_3OH]^+$	[6]
59	High	$[COOCH_3]^+$	[6] [10]


| 55 | High | $[C_4H_7]^+$ |[\[6\]](#)[\[10\]](#) |

Applications in Research and Development

The primary value of **Dimethyl adipate-d4** lies in its application as an analytical standard and tracer.

Use as an Internal Standard

In quantitative mass spectrometry (LC-MS/MS or GC-MS), an ideal internal standard co-elutes with the analyte but is distinguishable by mass. **Dimethyl adipate-d4** is an excellent internal standard for the quantification of Dimethyl adipate because it has nearly identical chemical and physical properties (e.g., extraction recovery, ionization efficiency) but a different mass.[\[1\]](#)[\[3\]](#) This allows for accurate correction of sample loss during preparation and variations in instrument response.

[Click to download full resolution via product page](#)

Figure 3: Workflow for using **Dimethyl adipate-d4** as an internal standard.

Tracer in Pharmacokinetic Studies

Stable isotope-labeled compounds are used as tracers to study the Absorption, Distribution, Metabolism, and Excretion (ADME) of molecules. By administering a compound containing a labeled portion, researchers can track its fate in a biological system, differentiate it from endogenous levels of the same compound, and identify its metabolites, as they will also contain the isotopic label.^{[1][3]} This is a fundamental technique in drug development and metabolic research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimethyl adipate-d4-1 (Hexanedioic acid dimethyl ester-d4) | Isotope-Labeled Compounds | 55724-08-8 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Page loading... [wap.guidechem.com]
- 6. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dimethyl adipate - Wikipedia [en.wikipedia.org]
- 8. Dimethyl Adipate Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]
- 9. Dimethyl adipate synthesis - chemicalbook [chemicalbook.com]
- 10. Dimethyl adipate(627-93-0) MS spectrum [chemicalbook.com]
- 11. massbank.eu [massbank.eu]
- To cite this document: BenchChem. [A Technical Guide to Dimethyl Adipate-d4: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3044210#dimethyl-adipate-d4-structure\]](https://www.benchchem.com/product/b3044210#dimethyl-adipate-d4-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com